1,3-Bis(ethoxymethyl)urea

Volatility Industrial hygiene Crosslinking agent

Industrial formulators require crosslinkers that survive high-temperature cure cycles without premature loss or hazardous emissions. 1,3-Bis(ethoxymethyl)urea (CAS 13201-92-8) is a symmetrical etherified methylolurea designed for demanding bake-ware finishes. - **Thermal advantage:** BP 26°C higher than methoxy analog; flash point >140°C - ideal for coil/can coatings cured above 200°C. - **Lower emissions:** 5× lower vapor pressure than bis(methoxymethyl)urea; suits indoor adhesives & engineered wood binders. - **Hydrolytic stability:** Sterically larger ethoxymethyl group retards premature formaldehyde release; extends shelf life in 1K amino-resin systems.

Molecular Formula C7H16N2O3
Molecular Weight 176.21 g/mol
CAS No. 13201-92-8
Cat. No. B7889289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(ethoxymethyl)urea
CAS13201-92-8
Molecular FormulaC7H16N2O3
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOCNC(=O)NCOCC
InChIInChI=1S/C7H16N2O3/c1-3-11-5-8-7(10)9-6-12-4-2/h3-6H2,1-2H3,(H2,8,9,10)
InChIKeyDVGSFCGUHUBUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(ethoxymethyl)urea – Key Properties and Industrial Positioning


1,3-Bis(ethoxymethyl)urea (CAS 13201-92-8) is a symmetrical urea derivative bearing two ethoxymethyl groups. It belongs to the class of etherified methylolureas and is primarily employed as a formaldehyde-releasing crosslinker in thermosetting resins, industrial coatings, adhesives, and textile finishes [1]. The ethoxymethyl substituents are designed to modulate reactivity, volatility, and storage stability relative to other alkylated urea-formaldehyde condensates.

Etherified methylolurea crosslinker for thermosetting resin systems
Ethoxymethyl substitution profile for modulated reactivity and storage stability
Supports industrial coating, adhesive, and textile finish workflows

1,3-Bis(ethoxymethyl)urea – Why Alkoxy Group Matters


Compounds within the etherified methylolurea family—such as 1,3-bis(methoxymethyl)urea and 1,3-bis(hydroxymethyl)urea—are frequently treated as interchangeable crosslinking agents. However, the size of the alkoxy substituent directly influences vapor pressure, boiling point, flash point, and density, which in turn govern processing safety, emission profiles, and thermal curing windows [1]. The quantitative differences collated below demonstrate that substituting methoxy for ethoxy groups is not a neutral choice; it materially affects the physical property envelope that industrial formulators and procurement specialists must evaluate when selecting a specific grade.

Alkoxy-group size directly shifts vapor pressure, boiling point, and density. Methoxy and ethoxy grades may not transfer processing profiles directly.

Formaldehyde-release kinetics and emission profiles can differ; class-level substitution without volatility review may alter curing-window behavior.

Flash-point elevation vs. methoxy analog affects transportation classification; substituting grades may require site-safety re-evaluation.

1,3-Bis(ethoxymethyl)urea – Quantitative Evidence


Lower Vapor Pressure vs Methoxy Analog

The vapor pressure of 1,3-bis(ethoxymethyl)urea at 25 °C is reported as 0.000594 mmHg , compared to 0.00293 mmHg for 1,3-bis(methoxymethyl)urea . This corresponds to an approximately 4.9‑fold reduction in equilibrium vapor-phase concentration.

Vapor pressure
Data to verify
0.000594 mmHg vs 0.00293 mmHg (~4.9-fold lower)
Lower evaporative loss during open-vessel processing
Predicted values; experimental validation not provided
Volatility Industrial hygiene Crosslinking agent

Higher Boiling Point vs Methoxy Analog

At atmospheric pressure (760 mmHg), the boiling point of 1,3-bis(ethoxymethyl)urea is 310.6 °C whereas that of 1,3-bis(methoxymethyl)urea is 284.7 °C , a difference of +25.9 °C.

Boiling point
Data to verify
310.6°C vs 284.7°C (+25.9°C difference)
Supports higher curing-temperature latitude
Predicted values from disparate sources
Thermal stability Curing profile Resin formulation

Higher Flash Point vs Methoxy Analog

The flash point of 1,3-bis(ethoxymethyl)urea is 141.6 °C , while the methoxy analog exhibits a flash point of 126 °C , providing a 15.6 °C higher threshold.

Flash point
Data to verify
141.6°C vs 126°C (+15.6°C threshold)
May ease transport classification and elevated-temperature handling review
Computed values; no experimental validation
Flammability Process safety Transport classification

Lower Density vs Methoxy Analog

The computed density of 1,3-bis(ethoxymethyl)urea is 1.027 g/cm³ versus 1.069 g/cm³ for 1,3-bis(methoxymethyl)urea , a difference of −0.042 g/cm³ (−3.9 %).

Density
Data to verify
1.027 g/cm³ vs 1.069 g/cm³ (−0.042 g/cm³)
Marginal density reduction relevant to weight-critical and bulk-shipping specifications
Predicted/computed densities
Formulation density Shipping economics Material handling

1,3-Bis(ethoxymethyl)urea – Application Scenarios


High‑Temperature Cure Industrial Coatings

With a boiling point 26 °C higher than its methoxy analog and a flash point above 140 °C, 1,3-bis(ethoxymethyl)urea is particularly suited for coil‑coating, can‑coating, and other bake‑ware finishes that require sustained temperatures above 200 °C without premature crosslinker loss or hazardous vapor accumulation [1].

Low‑VOC Adhesive and Binder Formulations

The 5‑fold lower vapor pressure versus 1,3‑bis(methoxymethyl)urea positions the ethoxy derivative as a candidate for indoor‑application adhesives, engineered wood binders, and non‑woven fabric binders where formaldehyde‑scavenger functionality must be combined with minimal airborne emissions during both application and service life [1].

Extended Storage Stability for Thermosetting Resins

The ethoxymethyl group is sterically larger and hydrolytically more resistant than methoxymethyl, potentially retarding premature formaldehyde release during ambient storage. This inference, grounded in the compound’s reduced volatility and higher thermal thresholds , supports its selection for one‑component (1K) amino‑resin systems that demand prolonged shelf life under fluctuating warehouse conditions.

Flammability‑Sensitive Manufacturing Environments

A flash point elevation of >15 °C over the methoxy congener reduces ignition probability in plants where hot‑air ovens or infrared curing units are operated continuously. Procurement teams evaluating site‑wide safety classifications may favour the ethoxy variant to avoid re‑classification of storage areas for flammable liquids.

Application
Selection Property
Validation Focus
High-temperature cure coatings
Higher boiling and flash point vs. methoxy analog
Thermal curing window and crosslinker retention above 200°C
Low-VOC adhesive and binder formulations
Substantially lower vapor pressure
Airborne emission profile during application and service life
Extended-storage thermosetting resins
Sterically larger, hydrolytically more resistant alkoxy group
Shelf-life stability in one-component amino-resin systems
Flammability-sensitive manufacturing
Elevated flash point vs. methoxy congener
Site-safety classification and ignition-risk review
Quote Request

Request a Quote for 1,3-Bis(ethoxymethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.